2-[(2-Phenylethyl)sulfanyl]pyrimidine
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Overview
Description
2-[(2-Phenylethyl)sulfanyl]pyrimidine is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound features a phenylethyl group attached to the sulfur atom, which is connected to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenylethyl)sulfanyl]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyrimidine with 2-phenylethanethiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Phenylethyl)sulfanyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Phenylethyl)sulfanyl]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Phenylethyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may block the activity of enzymes involved in the synthesis of nucleic acids, thereby exhibiting antimicrobial or anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied.
Comparison with Similar Compounds
2-[(2-Phenylethyl)sulfanyl]pyrimidine can be compared with other similar compounds, such as:
2-[(3-Chloro-2-hydroxypropyl)sulfanyl]-6-(heptadec-8-en-1-yl)pyrimidine: This compound features different substituents on the pyrimidine ring and exhibits distinct biological activities.
Thiazolopyrimidine derivatives: These compounds contain a thiazole ring fused to the pyrimidine ring and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific structure and the presence of the phenylethyl group, which can influence its chemical reactivity and biological properties.
Properties
CAS No. |
73869-75-7 |
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Molecular Formula |
C12H12N2S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
2-(2-phenylethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C12H12N2S/c1-2-5-11(6-3-1)7-10-15-12-13-8-4-9-14-12/h1-6,8-9H,7,10H2 |
InChI Key |
OHCKEVBKHDFNGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NC=CC=N2 |
Origin of Product |
United States |
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